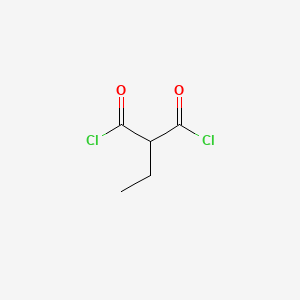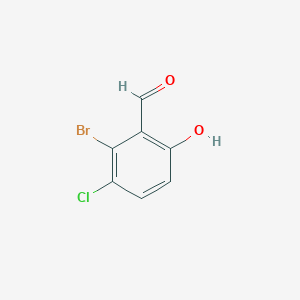
2-Bromo-3-chloro-6-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-3-chloro-6-hydroxybenzaldehyde” is a chemical compound with the molecular formula C7H4BrClO2 . It is a substituted salicylaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and hydroxy groups, as well as a formyl group .Scientific Research Applications
Catalysis and Synthesis
- Catalytic Synthesis of Indazoles : 2-Bromobenzaldehydes, including derivatives like 2-Bromo-3-chloro-6-hydroxybenzaldehyde, are utilized in the synthesis of 1-aryl-1H-indazoles. This process involves the condensation and cyclization with arylhydrazines in the presence of copper(I) salts as catalysts, resulting in high yields (Bae & Cho, 2013).
Structural Analysis and Polymorphism
- New Polymorph Discovery : A study identified a new polymorph of a compound closely related to this compound, demonstrating the diverse crystalline forms these compounds can adopt and their structural characteristics (Silva et al., 2004).
Environmental and Biological Transformations
- Anaerobic Bacterial Transformation : Research on the transformation of halogenated aromatic aldehydes by anaerobic bacteria has shown that these compounds, including similar structures to this compound, can undergo oxidation and reduction. This leads to the formation of carboxylic acids and other metabolites, revealing potential environmental and biological pathways of these chemicals (Neilson et al., 1988).
Chemical Synthesis and Reactions
Synthesis of Macrocyclic Compounds : A study highlights the synthesis of a tetra-nuclear macrocyclic Zn(II) complex using a derivative of this compound. This complex demonstrates applications in catalysis, specifically in the oxidation of benzyl alcohol (Wang et al., 2021).
Chromatographic Analysis : The compound has been used in studies exploring chromatographic separations, indicating its utility in analytical chemistry for understanding the behavior of similar halogenated compounds (Korhonen & Knuutinen, 1984).
Antagonist Benzamide Derivatives : Research involving the synthesis of novel non-peptide CCR5 antagonist Benzamide derivatives used a similar compound, showcasing its potential in medicinal chemistry (Bi, 2015).
Mechanism of Action
Target of Action
It’s known that halogenated benzaldehydes can interact with various biological targets, including enzymes and receptors, due to their electrophilic nature .
Mode of Action
The mode of action of 2-Bromo-3-chloro-6-hydroxybenzaldehyde is likely to involve nucleophilic substitution reactions at the benzylic position . The compound may undergo reactions such as free radical bromination and oxidation . The bromine and chlorine atoms can be replaced by other functional groups, providing a wide range of reactivity .
Biochemical Pathways
Halogenated benzaldehydes can potentially interfere with various biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of halogens (bromine and chlorine) and a hydroxyl group in the molecule could influence its pharmacokinetic properties, including its solubility, absorption, and metabolic stability .
Result of Action
Halogenated benzaldehydes can potentially cause various cellular effects due to their reactivity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the rate of nucleophilic substitution reactions can be influenced by the pH of the environment .
properties
IUPAC Name |
2-bromo-3-chloro-6-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHHXOCMSMOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)
![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)
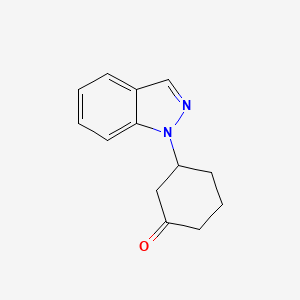

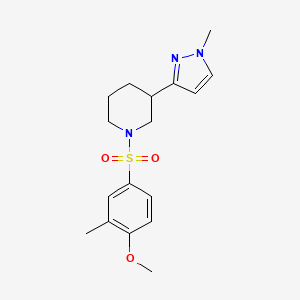
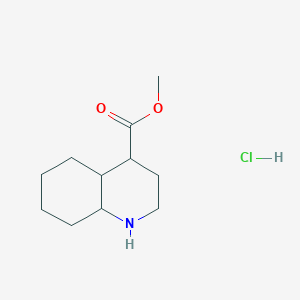

![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
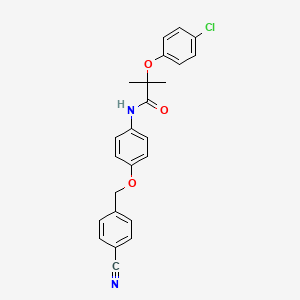

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)
